Technetium Tc-99m oxidronate, also known as technetium-99m methylene diphosphonate, is a radiopharmaceutical agent widely utilized in nuclear medicine for diagnostic imaging, particularly in skeletal scintigraphy. This compound is classified as a diphosphonate, which allows it to bind effectively to calcium ions, making it suitable for detecting areas of abnormal bone metabolism and osteogenesis. Developed by Mallinckrodt Nuclear and approved by the FDA on February 18, 1981, technetium Tc-99m oxidronate is generated from a molybdenum-99 generator and has become a staple in bone imaging due to its favorable physical properties and versatile chemistry .
The synthesis of technetium Tc-99m oxidronate involves the reduction of sodium pertechnetate (NaTcO₄) using stannous chloride in the presence of oxidronate sodium. The process typically follows these steps:
The molecular structure of technetium Tc-99m oxidronate can be described as follows:
Technetium Tc-99m oxidronate primarily undergoes chemisorption onto hydroxyapatite crystals found in bone tissue. This interaction is characterized by:
The compound's behavior in biological systems is influenced by factors such as blood flow and concentration at uptake sites.
The mechanism of action for technetium Tc-99m oxidronate involves its accumulation in areas of increased osteogenesis:
Technetium Tc-99m oxidronate is primarily used for:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3